3-Acetamidophenol-d4, also known as Acetaminophen-d4, is a deuterium-labeled analog of the widely used analgesic and antipyretic compound acetaminophen. Its chemical formula is C8H9D4N1O2, and it is primarily utilized in scientific research as an internal standard in mass spectrometry. The incorporation of deuterium enhances the stability of the compound and allows for precise quantification in various analytical applications, particularly in the study of drug metabolism and pharmacokinetics.
3-Acetamidophenol-d4 can be synthesized from deuterated 4-aminophenol through acetylation using acetic anhydride. This process typically takes place in solvents such as deuterated dimethyl sulfoxide or deuterated ethanol, which facilitate the formation of the amide bond necessary for the compound's structure .
Chemically, 3-Acetamidophenol-d4 is classified as an aromatic amide due to its structure, which includes an amide functional group attached to a benzene ring. It is part of the broader category of compounds known as analgesics and antipyretics, sharing similar properties with its non-deuterated counterpart acetaminophen.
The synthesis of 3-Acetamidophenol-d4 involves a straightforward acetylation reaction. The following steps outline the general procedure:
This synthesis method is efficient and allows for the production of significant quantities needed for analytical applications.
3-Acetamidophenol-d4 participates in various chemical reactions similar to those involving its non-deuterated counterpart. Key reactions include:
These reactions are crucial for understanding its behavior in biological systems.
The mechanism of action of 3-Acetamidophenol-d4 is similar to that of acetaminophen. It primarily acts as an analgesic by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in prostaglandin synthesis—mediators involved in pain and inflammation.
In terms of pharmacokinetics:
The use of deuterium labeling allows researchers to trace these metabolic pathways more accurately during studies.
3-Acetamidophenol-d4 has several important applications in scientific research:
3-Acetamidophenol-d4 (C~8~H~5~D~4~NO~2~; CAS 64315-36-2) is a deuterium-stabilized positional isomer of acetaminophen, where four hydrogen atoms are replaced by deuterium (²H) at the aromatic ring positions. The molecular weight increases from 151.16 g/mol (protio form) to 155.19 g/mol due to deuterium incorporation [1] [7]. This isotopic labeling occurs at the ortho and meta positions relative to the acetamido group, creating a distinct isotopologue with a >98% deuterium enrichment [1] [9]. The deuterium-carbon bond strength (∼2.0 kcal/mol greater than C-H bonds) reduces metabolic degradation rates at these sites, making it valuable for pharmacokinetic tracing [2] [4].
Table 1: Key Structural Properties of 3-Acetamidophenol-d4
Property | Value/Description |
---|---|
Molecular Formula | C~8~H~5~D~4~NO~2~ |
Molecular Weight | 155.19 g/mol |
Deuterium Enrichment | ≥98 atom % D |
Isotopic Purity | ≥99.60% (HPLC) |
Characteristic NMR Shift | 6.7–7.2 ppm (aromatic D-coupled protons) |
The core distinction between 3-acetamidophenol-d4 (metacetamol-d4) and 4-acetamidophenol-d4 (paracetamol-d4) lies in the acetamido group placement: para-position in paracetamol versus meta-position in metacetamol. This positional shift alters molecular geometry and intermolecular interactions:
Table 2: Comparative Analysis of Acetamidophenol-d4 Isomers
Property | 3-Acetamidophenol-d4 | 4-Acetamidophenol-d4 |
---|---|---|
Acetamido Position | Meta | Para |
Crystal System | Monoclinic/Orthorhombic | Monoclinic |
Hydrogen-Bonding Network | Helical | Dimeric |
Melting Point | ~400 K | ~420 K |
COX-2 Inhibition (IC~50~) | >100 μM | 25.8 μM |
Deuterated acetamidophenols emerged from broader "deuterium switch" strategies, leveraging deuterium’s kinetic isotope effect (KIE) to retard metabolism. Key milestones include:
Table 3: Evolution of Deuterated Drug Development
Timeline | Event | Significance for 3-Acetamidophenol-d4 |
---|---|---|
1976–1978 | Reinhold/McCarty patents on deuterated drugs | Established metabolic modulation principles |
2005–2015 | Concert/Auspex deuteration platforms | Enabled scalable synthesis of deuterated isomers |
2017 | FDA approval of deutetrabenazine | Validated deuterium switch strategy |
2020–Present | Advanced isotopic labeling techniques | Improved access to high-purity metacetamol-d4 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: